![molecular formula C22H23N3O5S B2675546 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021120-62-6](/img/structure/B2675546.png)

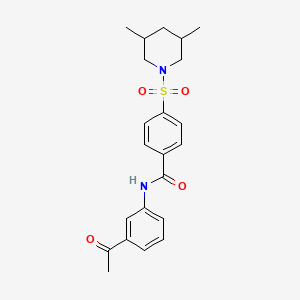

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a tolyl group, which is a functional group related to toluene . It also contains a pyridazine ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds often involves Williamson etherification or C-C coupling reactions . Pyridazines can be synthesized through various methods, including the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis

The tolyl group in the compound has the general formula CH3C6H4−R, where R is a substituent . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Tolyl groups are often used in nucleophilic substitutions, as they are excellent leaving groups . Pyridazines can undergo various reactions, including [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic . Pyridazines are heterocyclic compounds .Aplicaciones Científicas De Investigación

- The compound has been utilized in controlled ring-opening polymerization (ROP) to produce well-defined peptoid-based polyacids . Specifically, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) was synthesized and polymerized using primary amine initiators. The resulting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) exhibited molecular weights (Mn) ranging from 5.6 to 59 kg mol^-1 with a narrow molecular weight distribution (PDI = 1.003–1.026). These polymers can serve as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties.

- As a structural mimic of polypeptides, N-substituted polyglycines (polypeptoids) have gained attention for various applications . Polypeptoids offer synthetic and processing advantages due to the shift in side-chain location along the polymer backbone, which eliminates stereogenic centers found in polypeptides. The compound’s unique structure allows for tailorable functional sidechain presence and quantitative control over polymer chain length.

- Compounds with carboxyl groups find industrial use, such as fatty acids (carboxyl groups attached to long carbon chains) in soap, detergent, and shampoo production . While the specific compound you mentioned may not be directly used in these applications, understanding its carboxyl group chemistry contributes to broader knowledge in this field.

- The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal has undergone condensation reactions, yielding derivatives like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester . These reactions highlight its potential in organic synthesis.

Polymer Chemistry Applications

Biopolymers and Biomimetic Polymers

Industrial Applications

Condensation Reactions

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-16-3-5-17(6-4-16)19-8-10-22(26)25(24-19)12-2-11-23-31(27,28)18-7-9-20-21(15-18)30-14-13-29-20/h3-10,15,23H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZBVJVHGUZLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2675480.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2675482.png)

![4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid](/img/structure/B2675483.png)